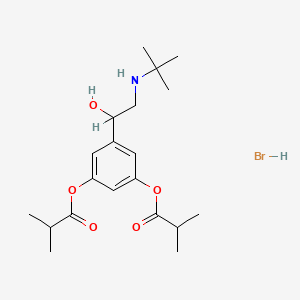

1,3-Benzenediol, 5-(2-(t-butylamino)-1-hydroxyethyl)-, isobutyrate, hydrochloride

Description

The compound 1,3-Benzenediol, 5-(2-(t-butylamino)-1-hydroxyethyl)-, isobutyrate, hydrochloride is a chemically modified derivative of 1,3-benzenediol (resorcinol). Its structure includes three key functional groups:

- 1,3-Benzenediol backbone: A benzene ring with hydroxyl groups at positions 1 and 3, which confers inherent reactivity and polarity .

- Isobutyrate ester: This esterification at the hydroxyl group may improve metabolic stability or act as a prodrug, enabling controlled release of the active metabolite.

- Hydrochloride salt: Enhances aqueous solubility and bioavailability by forming a stable ionic form.

Properties

CAS No. |

52223-83-3 |

|---|---|

Molecular Formula |

C20H32BrNO5 |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrobromide |

InChI |

InChI=1S/C20H31NO5.BrH/c1-12(2)18(23)25-15-8-14(17(22)11-21-20(5,6)7)9-16(10-15)26-19(24)13(3)4;/h8-10,12-13,17,21-22H,11H2,1-7H3;1H |

InChI Key |

BWZYYMJUBTWGSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C.Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-[2-[(1,1-DIMETHYLETHYL)AMINO]-1-HYDROXYETHYL]-1,3-PHENYLENE BISISOBUTYRATE HYDROBROMIDE involves multiple steps. The primary synthetic route includes the following steps :

Formation of the Phenylene Bisisobutyrate Core: This step involves the esterification of 1,3-benzenediol with isobutyric acid under acidic conditions to form the phenylene bisisobutyrate core.

Introduction of the Tert-Butylamino Group: The tert-butylamino group is introduced via a nucleophilic substitution reaction using tert-butylamine.

Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through a hydroxylation reaction using ethylene oxide.

Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-[2-[(1,1-DIMETHYLETHYL)AMINO]-1-HYDROXYETHYL]-1,3-PHENYLENE BISISOBUTYRATE HYDROBROMIDE undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino or hydroxyethyl groups are replaced by other nucleophiles.

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

5-[2-[(1,1-DIMETHYLETHYL)AMINO]-1-HYDROXYETHYL]-1,3-PHENYLENE BISISOBUTYRATE HYDROBROMIDE has several scientific research applications, including :

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[2-[(1,1-DIMETHYLETHYL)AMINO]-1-HYDROXYETHYL]-1,3-PHENYLENE BISISOBUTYRATE HYDROBROMIDE involves its interaction with specific molecular targets and pathways . The compound’s tert-butylamino and hydroxyethyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacokinetics: No data are available on the target compound’s absorption, distribution, or toxicity. Comparative studies with resorcinol and its esters are needed.

- Mechanistic Studies: The role of the t-butylamino group in antimycobacterial activity remains speculative. Molecular docking or enzymatic assays could clarify its target.

- Synthetic Optimization : Structure-activity relationship (SAR) studies could refine substituents to balance potency and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.